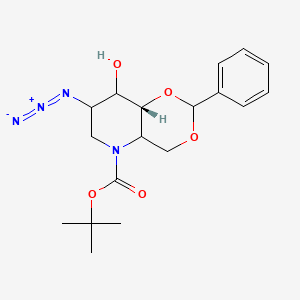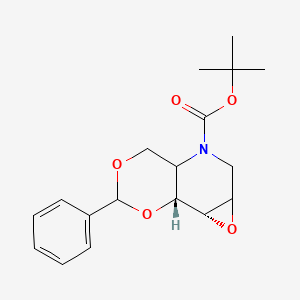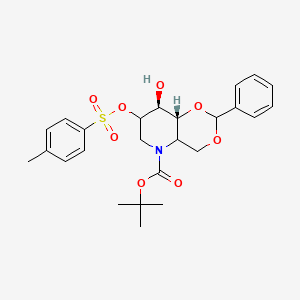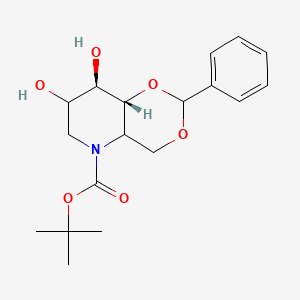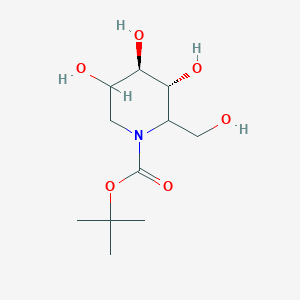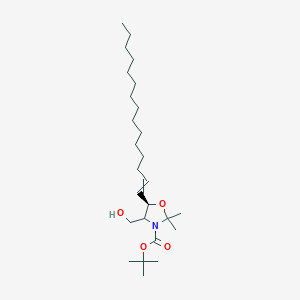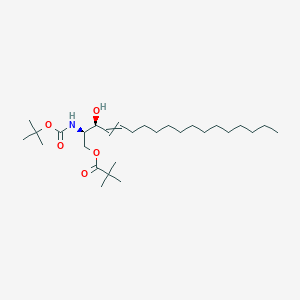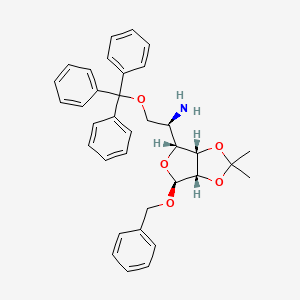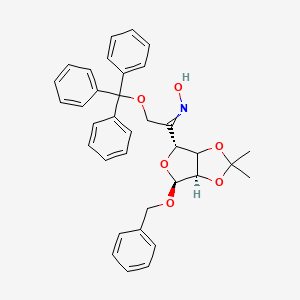![molecular formula C₂₄H₂₃ClO₂ B1140237 4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol CAS No. 119757-57-2](/img/structure/B1140237.png)
4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol involves multiple steps, including etherization, reduction, dizaotization, and hydrolysis reactions. An efficient multigram-scale synthesis of 4-(ω-chloroalkoxy)phenols, which are structurally related to our compound of interest, has been proposed, achieving yields greater than 70% from starting materials like 4-hydroxybenzaldehyde (Zinin et al., 2017).
Molecular Structure Analysis
Molecular structure determination using X-ray crystallography has been extensively utilized for compounds with similar structural features. For instance, biomolecular docking, synthesis, crystal structure, and bioassay studies of structurally related tetrazoles have been conducted, revealing their crystallization in the monoclinic space group and detailed cell parameters (Al-Hourani et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol derivatives may include oxidative polymerization and etherification processes. For example, oxidative polymerization of phenolic derivatives has been catalyzed by enzymes such as horseradish peroxidase, producing polymers with unique properties (Turac & Sahmetlioglu, 2010).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Therapeutic Roles
Phenolic compounds like Chlorogenic Acid (CGA) are renowned for their antioxidant activity, offering protection against oxidative stress and various diseases. CGA, for example, exhibits a wide array of therapeutic roles including anti-inflammatory, cardioprotective, and neuroprotective effects. It is also involved in modulating lipid metabolism and glucose regulation, which can be beneficial in treating metabolic disorders such as diabetes and obesity (M. Naveed et al., 2018). The inclusion of phenolic compounds in food, either as additives or nutraceuticals, is supported by their health-promoting properties and their role in the prevention and treatment of metabolic syndrome (Jesús Santana-Gálvez et al., 2017).
Environmental and Toxicological Considerations
Environmental studies have focused on the occurrence and impact of synthetic phenolic antioxidants (SPAs), which are widely used to retard oxidative reactions in various products. Despite their beneficial roles, SPAs raise concerns due to their potential toxicity and presence in environmental matrices, necessitating further research into their effects and the development of safer alternatives (Runzeng Liu & S. Mabury, 2020).
Applications in Food Science
The functionality, bioavailability, and sensory attributes of fortified foods can be significantly improved through the use of phenolics-loaded nanocarriers. This innovative approach addresses the challenges associated with the direct use of phenolics, such as poor solubility and instability, enhancing their practical applications in the food industry (Mojtaba Delfanian & M. Sahari, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[1-[4-(2-chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLAEGCSWYNGSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

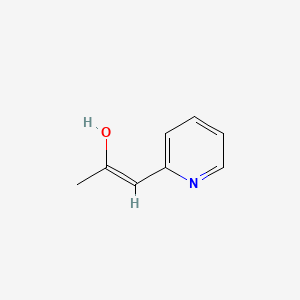
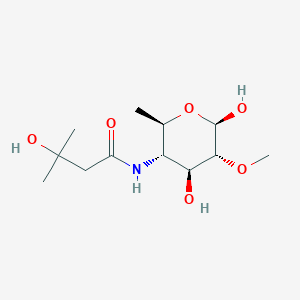
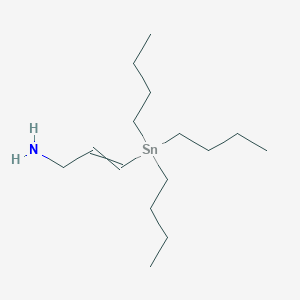
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)
